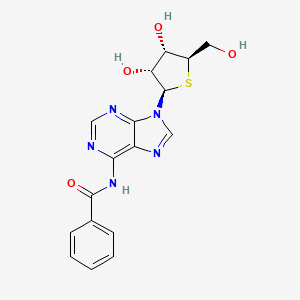
3,4-Diphenyl-5-nitro-2-furoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenyl-5-nitro-2-furoic acid is an organic compound with the molecular formula C17H11NO5. It is a derivative of furoic acid, characterized by the presence of two phenyl groups and a nitro group attached to the furan ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-5-nitro-2-furoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3,4-diphenylfuran followed by oxidation to introduce the nitro group and carboxylic acid functionality. The reaction conditions often involve the use of strong acids like nitric acid for nitration and oxidizing agents such as potassium permanganate for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
化学反应分析
Types of Reactions
3,4-Diphenyl-5-nitro-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,4-diphenyl-5-amino-2-furoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3,4-Diphenyl-5-nitro-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group, which can be bioactive.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 3,4-Diphenyl-5-nitro-2-furoic acid is primarily related to its nitro group. In biological systems, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may target bacterial enzymes and disrupt essential metabolic pathways, leading to cell death .
相似化合物的比较
Similar Compounds
5-Nitro-2-furoic acid: Similar structure but lacks the phenyl groups.
3,4-Diphenylfuran: Lacks the nitro and carboxylic acid groups.
5-Nitrofuran-2-carboxylic acid: Similar nitro and carboxylic acid groups but lacks the phenyl groups
Uniqueness
3,4-Diphenyl-5-nitro-2-furoic acid is unique due to the combination of its nitro group, phenyl groups, and furoic acid structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
52101-40-3 |
|---|---|
分子式 |
C17H11NO5 |
分子量 |
309.27 g/mol |
IUPAC 名称 |
5-nitro-3,4-diphenylfuran-2-carboxylic acid |
InChI |
InChI=1S/C17H11NO5/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(23-15)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20) |
InChI 键 |
HZKQRIMQLFWOGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


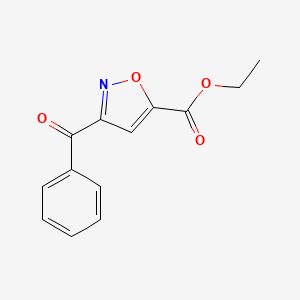
![N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12906551.png)
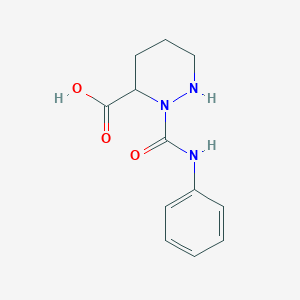
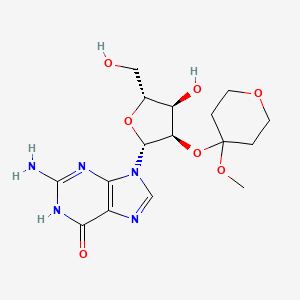
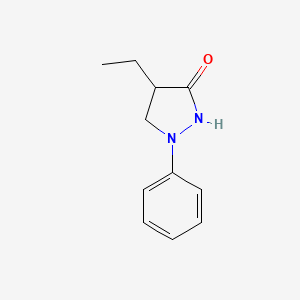
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
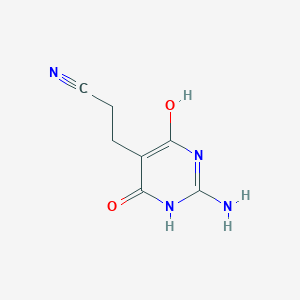
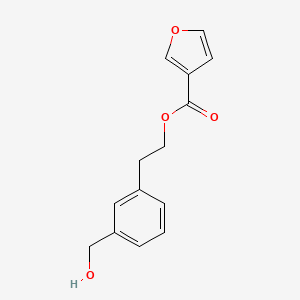
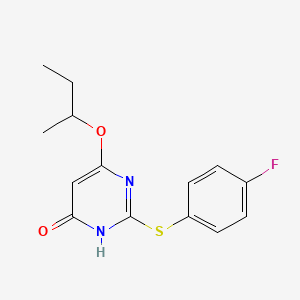
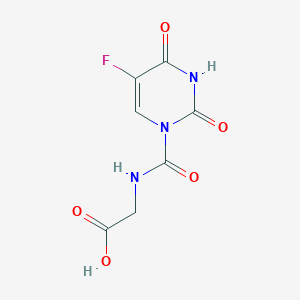

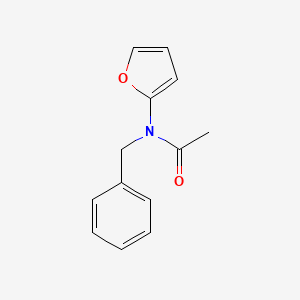
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
